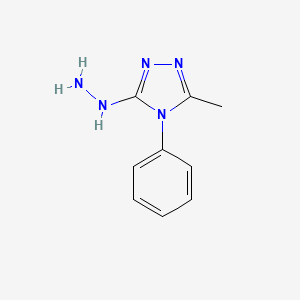
3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methodology
One-Pot Synthesis
Efficient one-pot synthesis methods have been developed for compounds similar to 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole, enhancing the ease and efficiency of production (Sujatha et al., 2018).
Novel Synthesis Routes
Innovative synthesis routes have been explored for related triazole derivatives, contributing to the development of new heterocyclic compounds (Mosselhi & Neidlein, 2009).
Antimicrobial Evaluation
Antimicrobial Potential
Some derivatives of 1,2,4-triazole, closely related to the chemical structure , have shown significant antimicrobial properties (Dawood, Farag, & Abdel‐Aziz, 2005).
Antibacterial and Antifungal Activity
Various triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of triazole compounds in combating microbial infections (Joshi et al., 2021).
Cytotoxicity Evaluation
Antitumor Activity
Certain novel thiazoles, thiadiazoles, and triazole derivatives have been synthesized and evaluated for cytotoxicity against cancer cell lines, demonstrating the potential of such compounds in cancer research (Gomha, Ahmed, & Abdelhamid, 2015).
Cytotoxic Activity Against Cancer Cell Lines
New derivatives have been synthesized and screened for their antitumor effects, particularly on colon carcinoma cell lines, suggesting the role of triazole compounds in cancer therapy (Abdelrehim, 2021).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mecanismo De Acción
Mode of Action
It is known that triazole compounds can interact with various targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Triazole compounds have been shown to influence various pathways, including those involved in inflammation and apoptosis
Result of Action
Triazole compounds have been associated with neuroprotective and anti-inflammatory properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the activity of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole. More research is needed to understand how these factors influence the action of this compound.
Propiedades
IUPAC Name |
(5-methyl-4-phenyl-1,2,4-triazol-3-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7-12-13-9(11-10)14(7)8-5-3-2-4-6-8/h2-6H,10H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRVPEQUBAHPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)
![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)
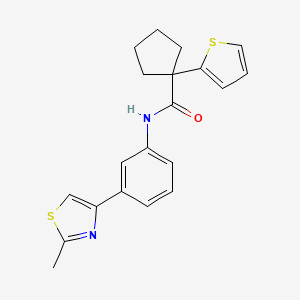
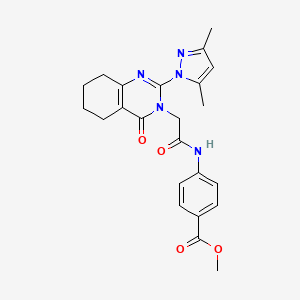
![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)

![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)
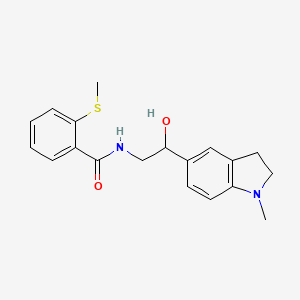
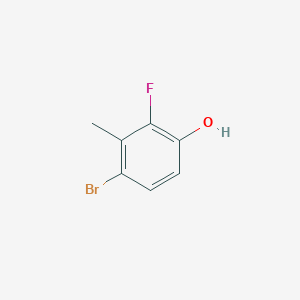
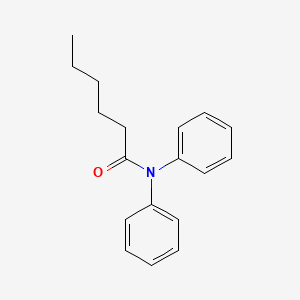

![(2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile](/img/structure/B3019648.png)
